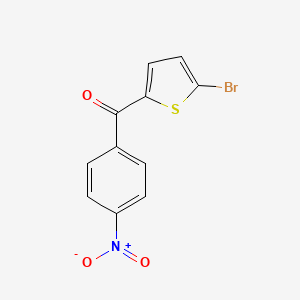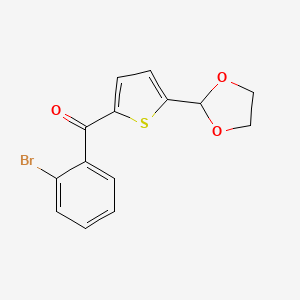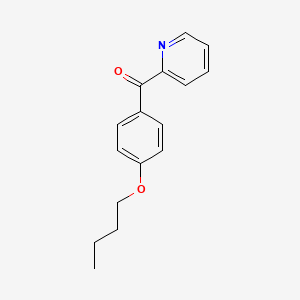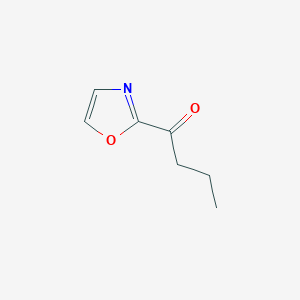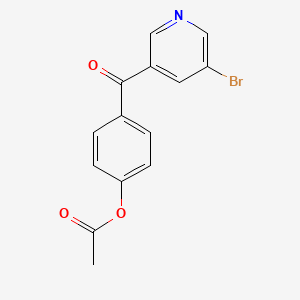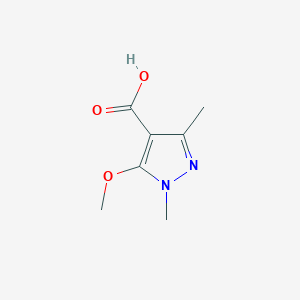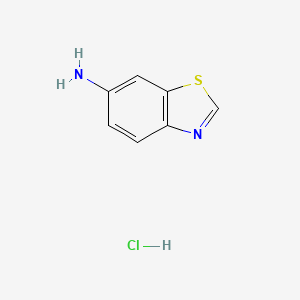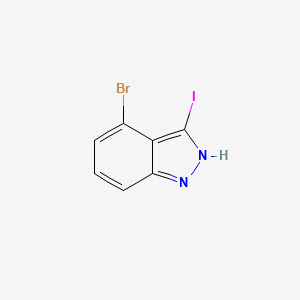
4-Bromo-3-iodo-1H-indazole
Vue d'ensemble
Description
4-Bromo-3-iodo-1H-indazole is a halogenated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrazole ring fused to a benzene ring and are known for their diverse range of biological activities. The presence of bromine and iodine atoms on the indazole scaffold can significantly influence its chemical reactivity and physical properties, making it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules through various cross-coupling reactions.
Synthesis Analysis
The synthesis of halogenated indazoles, such as this compound, often involves the functionalization of the indazole core with halogen atoms. While the provided data does not directly describe the synthesis of this compound, it does mention the synthesis of related compounds. For instance, the synthesis of 7-iodo-1H-indazole and 3-bromo-7-iodo-1H-indazole has been reported as part of a study on novel indazole scaffolds, which are used as building blocks in palladium cross-coupling reactions . This suggests that similar methodologies could potentially be applied to synthesize this compound.
Molecular Structure Analysis
The molecular structure of halogenated indazoles is typically characterized using techniques such as X-ray crystallography, as seen in the study of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide . Although this study does not specifically analyze this compound, it demonstrates the approach used to determine the crystal structure of closely related compounds. The presence of halogen atoms is known to influence the molecular geometry and intermolecular interactions due to their size and electron-withdrawing properties.
Chemical Reactions Analysis
Halogenated indazoles are versatile intermediates in organic synthesis. The bromine and iodine substituents on the indazole ring can participate in various chemical reactions, particularly cross-coupling reactions. For example, bromo-indazoles can undergo Suzuki cross-coupling to yield trisubstituted triazoles . Additionally, halogen atoms can be involved in halogen bonding, as seen in the study of 4-bromopyrazole and 4-iodopyrazole, which form halogen bonds comparable in strength to those formed by other halogen-containing molecules . These properties are likely to be relevant to this compound as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated indazoles are influenced by the nature of the halogen substituents. The study of 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole provides insights into the properties of brominated compounds, including their molecular electrostatic potential, natural bond orbital analysis, and nonlinear optical effects . Although this study does not directly address this compound, it highlights the type of properties that may be expected for halogenated aromatic compounds. The presence of both bromine and iodine in this compound would contribute to its unique chemical behavior and potential applications in materials science.
Applications De Recherche Scientifique
Applications anticancéreuses
4-Bromo-3-iodo-1H-indazole: a montré un potentiel prometteur dans le développement d'agents anticancéreux. Son motif structural se retrouve dans des composés qui inhibent des voies clés impliquées dans la prolifération des cellules cancéreuses, telles que les voies RAS/RAF/MEK/ERK et PI3K/AKT/PTEN/MTOR . Ces voies sont essentielles à la division et à la survie cellulaires, et leur dysrégulation est une caractéristique de nombreux cancers.
Agents anti-inflammatoires et antibactériens
Les dérivés de l'indazole, y compris This compound, sont connus pour posséder des propriétés anti-inflammatoires et antibactériennes . Ils peuvent être synthétisés par différentes méthodes, notamment des réactions catalysées par des métaux de transition, et ont des applications potentielles dans le traitement de maladies où l'inflammation et les infections bactériennes sont fréquentes.
Effets antidépresseurs et antihypertenseurs
Le noyau indazole est une caractéristique commune des molécules ayant des effets antidépresseurs et antihypertenseurs . En modifiant le noyau indazole, les chercheurs peuvent développer de nouveaux médicaments qui ciblent des récepteurs ou des enzymes spécifiques impliqués dans la régulation de l'humeur et le contrôle de la pression artérielle.
Agents neuroprotecteurs
Certains dérivés de l'indazole présentent des propriétés neuroprotectrices, ce qui pourrait être bénéfique dans le traitement des maladies neurodégénératives . La capacité de moduler les voies de survie neuronale fait de This compound un échafaudage précieux pour le développement de médicaments visant à protéger les cellules nerveuses.
Propriétés antioxydantes
Les composés indazole ont été évalués pour leur activité antioxydante, qui est cruciale dans la lutte contre les maladies liées au stress oxydatif . Les substituants bromo et iodo sur le cycle indazole peuvent améliorer ces propriétés, ce qui les rend aptes à des investigations plus poussées en tant qu'antioxydants potentiels.
Activités antivirales et antitumorales
La recherche a indiqué que les dérivés de l'indazole peuvent avoir des activités antivirales et antitumorales significatives . Ces activités sont particulièrement importantes dans la recherche de nouveaux traitements pour les infections virales et le cancer, où la résistance aux médicaments existants est une préoccupation croissante.
Inhibition enzymatique
Les indazoles sont connus pour agir comme des inhibiteurs sélectifs d'enzymes telles que la phosphoinositide 3-kinase δ, ce qui a des implications pour le traitement des maladies respiratoires . La spécificité de This compound pour certaines enzymes peut être exploitée pour développer des thérapies ciblées.
Chimie synthétique
En chimie synthétique, This compound sert de bloc de construction polyvalent pour la construction d'architectures moléculaires complexes . Sa réactivité permet l'introduction de divers groupes fonctionnels, facilitant la synthèse d'un large éventail de composés hétérocycliques.
Orientations Futures
Mécanisme D'action
Target of Action
4-Bromo-3-iodo-1H-indazole is a heterocyclic compound that has been found to primarily target the respiratory system . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
For instance, they can inhibit the activity of enzymes, modulate the function of receptors, or interfere with the synthesis of essential biomolecules . The specific interaction of this compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Indazole-containing compounds can affect various biochemical pathways. For example, they can inhibit phosphoinositide 3-kinase δ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism . By inhibiting this enzyme, this compound could potentially disrupt the normal functioning of this pathway, leading to downstream effects such as reduced cell proliferation and survival .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given its potential role as an inhibitor of phosphoinositide 3-kinase δ, the compound could potentially induce cell cycle arrest, apoptosis, or other forms of cell death in targeted cells . .
Propriétés
IUPAC Name |
4-bromo-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKLMHLJNYUOPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646265 | |
| Record name | 4-Bromo-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885521-72-2 | |
| Record name | 4-Bromo-3-iodo-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





